

4-Ethyl-2,2-dimethylheptane chemical properties

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Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethylheptane

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An In-depth Technical Guide to the Chemical Properties of **4-Ethyl-2,2-dimethylheptane**

Abstract

As a highly branched aliphatic hydrocarbon, **4-Ethyl-2,2-dimethylheptane** (C₁₁H₂₄) serves as a noteworthy subject for detailed physicochemical and spectroscopic analysis. This guide provides a comprehensive examination of its molecular structure, core chemical properties, predicted spectroscopic behavior, and typical reactivity. It is intended for researchers and professionals in organic chemistry and drug development who require a foundational understanding of non-polar, saturated systems. This document elucidates the causal relationships between the molecule's specific structural features—such as its quaternary carbon and chiral center—and its observable properties, offering field-proven insights into its synthesis, analysis, and handling.

Molecular Structure and Physicochemical Identity

4-Ethyl-2,2-dimethylheptane is a saturated alkane, an isomer of undecane. Its structure is characterized by a seven-carbon heptane backbone, substituted with two methyl groups at position 2 and an ethyl group at position 4. This arrangement results in a sterically hindered and chemically stable molecule.

A key structural feature is the presence of a chiral center at the C4 carbon, meaning **4-Ethyl-2,2-dimethylheptane** can exist as two distinct enantiomers: (R)-**4-ethyl-2,2-dimethylheptane** and (S)-**4-ethyl-2,2-dimethylheptane**.^[1] This chirality is crucial in fields like asymmetric synthesis and stereoselective reactions, although the compound is often handled as a racemic

mixture. The molecule also contains a quaternary carbon at the C2 position, which significantly influences its thermal stability and fragmentation patterns in mass spectrometry.

Core Identifiers

Precise identification is critical for regulatory compliance and scientific communication. The primary identifiers for **4-Ethyl-2,2-dimethylheptane** are consolidated below.

Property	Value	Source(s)
IUPAC Name	4-ethyl-2,2-dimethylheptane	[2] [3]
CAS Number	62016-46-0	[2] [3]
Molecular Formula	C ₁₁ H ₂₄	[2] [3] [4]
Molecular Weight	156.31 g/mol	[1] [2] [3]
Canonical SMILES	<chem>CCCC(CC)CC(C)(C)C</chem>	[3]
InChIKey	BJOUMNMMNSZESV-UHFFFAOYSA-N	[2] [3]

Physical Properties

The physical properties of **4-Ethyl-2,2-dimethylheptane** are dictated by its branched, non-polar structure. The branching reduces the surface area available for intermolecular van der Waals forces compared to its linear isomer, n-undecane, resulting in a lower boiling point.

Property	Value	Source(s)
Boiling Point	168-168.4 °C	[4] [5]
Melting Point	-57.06 °C (Estimated)	[5]
Density	0.7396 g/cm ³	[5]
Refractive Index	1.4154	[5]

Spectroscopic Characterization

While specific experimental spectra for **4-Ethyl-2,2-dimethylheptane** are not widely published, its spectroscopic profile can be accurately predicted based on established principles of NMR and mass spectrometry for alkanes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

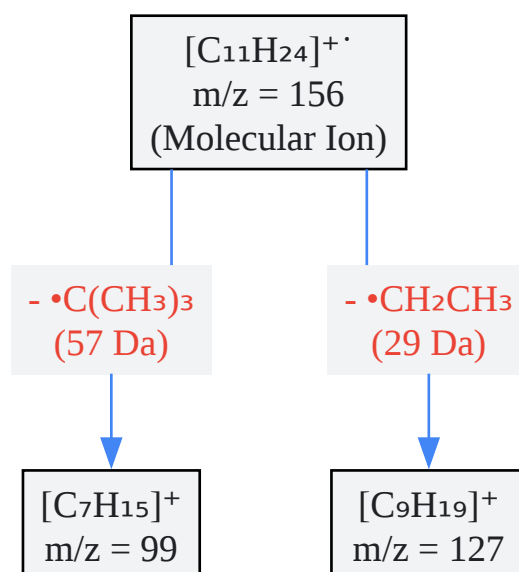
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex due to the molecule's asymmetry. Protons on adjacent carbons will exhibit splitting. The nine protons of the C2-gem-dimethyl groups and the C1 methyl group will appear as a singlet in the highly shielded upfield region (approx. 0.8-0.9 ppm). The methylene and methine protons will produce overlapping multiplets in the 1.2-1.4 ppm range. The ethyl group's methyl protons will appear as a triplet, while its methylene protons will be a quartet.
- **¹³C NMR Spectroscopy:** Due to the molecule's 11 carbon atoms being in chemically non-equivalent environments, the proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals. The quaternary C2 carbon would appear as a weak signal around 30-35 ppm. The methyl carbons would be found furthest upfield (10-30 ppm), followed by the methylene carbons (20-40 ppm), and the chiral methine carbon (C4) would be further downfield.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of alkanes typically results in extensive fragmentation, often making the molecular ion peak (M⁺) weak or absent. The fragmentation is driven by the formation of the most stable carbocations.

For **4-Ethyl-2,2-dimethylheptane**, the molecular ion peak would be at $m/z = 156$. The most significant fragmentation pathway involves the loss of a bulky alkyl group to form a stable tertiary or secondary carbocation. The cleavage adjacent to the quaternary C2 carbon is highly favored, leading to the loss of a tert-butyl group ($\bullet\text{C}(\text{CH}_3)_3$, 57 Da), resulting in a prominent peak at $m/z = 99$. Another likely fragmentation is the loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$, 29 Da) from the C4 position, yielding a peak at $m/z = 127$.



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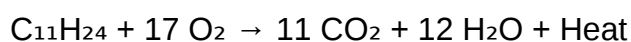
Caption: Predicted EI-MS fragmentation of **4-Ethyl-2,2-dimethylheptane**.

Chemical Reactivity and Stability

As a saturated alkane, **4-Ethyl-2,2-dimethylheptane** is generally unreactive. Its C-C and C-H bonds are strong and non-polar, making it resistant to acids, bases, and most mild oxidizing and reducing agents. Its reactivity is primarily confined to high-energy processes such as combustion and free-radical halogenation.^[7]

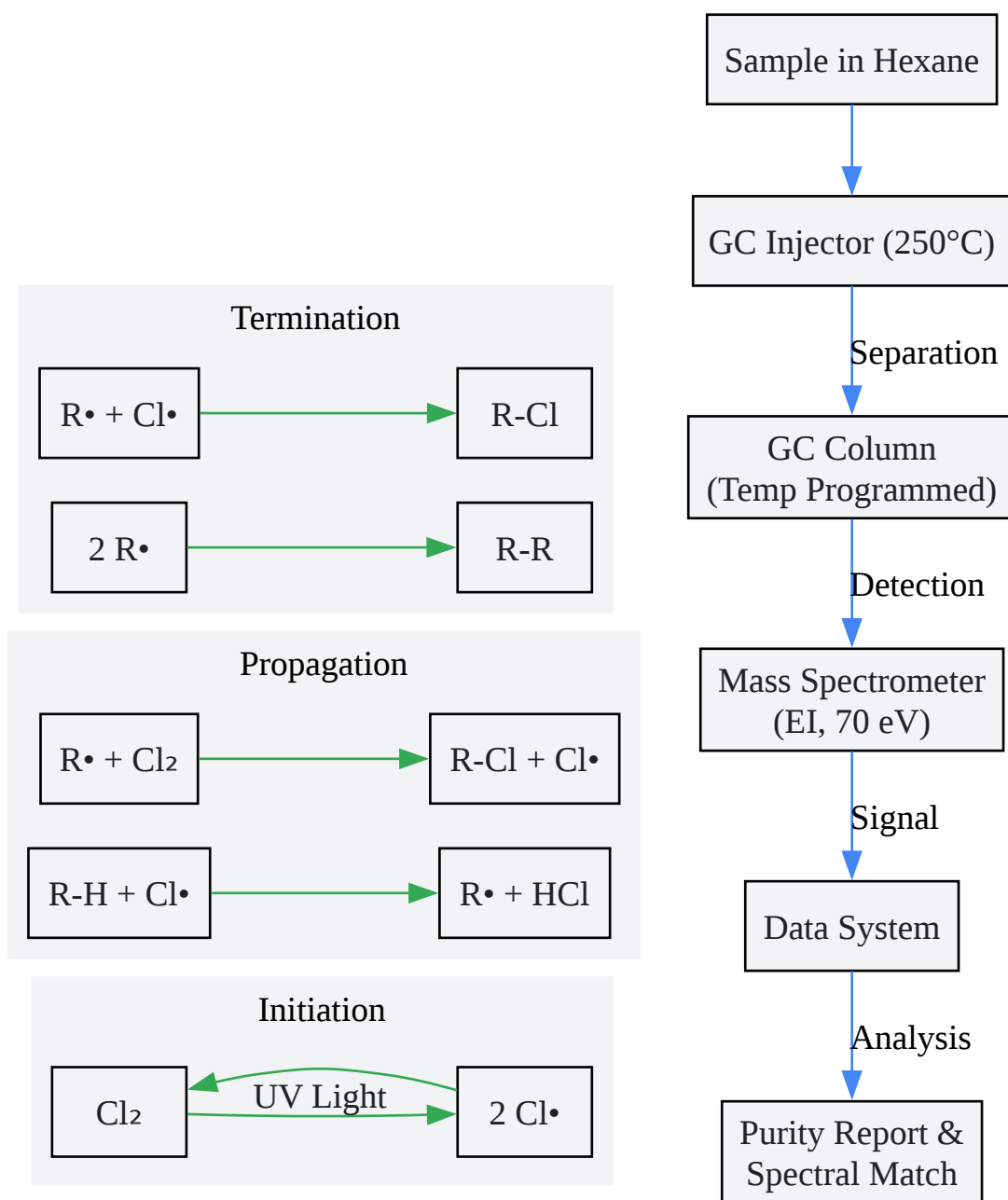
Combustion

In the presence of sufficient oxygen, it undergoes complete combustion to produce carbon dioxide and water, a highly exothermic reaction that is fundamental to its application in fuels.



Free-Radical Halogenation

In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Cl_2 , Br_2) via a free-radical chain mechanism.^[7] The reaction proceeds through initiation, propagation, and termination steps. Halogenation of **4-Ethyl-2,2-dimethylheptane** would yield a mixture of monochlorinated isomers, with the substitution selectivity favoring the tertiary hydrogen at the C4 position due to the greater stability of the resulting tertiary radical intermediate.



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